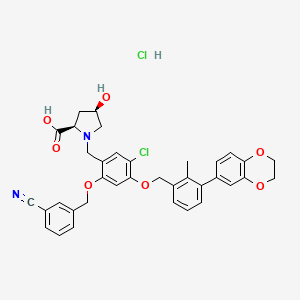

BMS-1166 hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H33ClN2O7.ClH/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42;/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42);1H/t28-,31-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWQPFPFYSOTHD-UVFMYQNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CC(CC6C(=O)O)O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6C[C@@H](C[C@@H]6C(=O)O)O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H34Cl2N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Target of BMS-1166 Hydrochloride: A Technical Guide to its Mechanism of Action and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-1166 hydrochloride is a potent, small-molecule inhibitor that targets the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint pathway. This document provides a comprehensive technical overview of this compound, detailing its molecular target, mechanism of action, and the experimental protocols used for its characterization. Quantitative data from various assays are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers in oncology and immunology.

Primary Molecular Target and Mechanism of Action

The primary molecular target of this compound is the protein-protein interaction (PPI) between PD-1 and PD-L1.[1][][3][4] By disrupting this interaction, BMS-1166 alleviates the inhibitory signal that suppresses T-cell activity, thereby restoring the immune response against tumor cells.[1][5][6]

BMS-1166 exhibits a dual mechanism of action:

-

Direct Inhibition of PD-1/PD-L1 Interaction: BMS-1166 binds to PD-L1 and directly blocks its interaction with the PD-1 receptor on T-cells.[1][6]

-

Induction of PD-L1 Dimerization and Intracellular Sequestration: A key and unique aspect of BMS-1166's mechanism is its ability to induce the dimerization of PD-L1.[1][6][7] This dimerization is thought to occur by the small molecule inserting into a hydrophobic cavity between two PD-L1 molecules.[1] This induced dimerization prevents the proper glycosylation and maturation of PD-L1, effectively blocking its export from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][][3][8] Consequently, under-glycosylated PD-L1 accumulates in the ER, leading to its potential misfolding and subsequent degradation, and reducing its expression on the cell surface.[1][5][8]

Quantitative Data Summary

The potency of this compound has been quantified across various biochemical and cell-based assays. The following table summarizes the key inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) reported in the literature.

| Assay Type | Parameter | Value | Reference(s) |

| Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | IC₅₀ | 1.4 nM | [1][][3][4] |

| Surface Plasmon Resonance (SPR) Blockade Assay | IC₅₀ | 85.4 nM | [9] |

| Cell-Based PD-1/PD-L1 Blockade Reporter Assay (Jurkat/CHO co-culture) | EC₅₀ | 276 nM | [3] |

| Cell-Based T-Cell Activation Assay (Jurkat NFAT-Luciferase) | EC₅₀ | 276 nM | [3][10] |

Signaling Pathway and Mechanism of Inhibition

The interaction between PD-L1 on tumor cells and PD-1 on activated T-cells delivers an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity. BMS-1166 disrupts this immunosuppressive signaling.

Caption: PD-1/PD-L1 signaling and the inhibitory mechanism of BMS-1166.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay quantitatively measures the disruption of the PD-1/PD-L1 interaction in a biochemical format.

Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2) conjugated to PD-1 and PD-L1, respectively. When the proteins interact, FRET occurs. BMS-1166 disrupts this interaction, leading to a decrease in the FRET signal.

Methodology:

-

Reagent Preparation: Recombinant human PD-1 (e.g., with an IgG Fc tag) and PD-L1 (e.g., with a 6-His tag) are used. Anti-tag antibodies labeled with the HTRF donor (e.g., anti-human IgG-Tb) and acceptor (e.g., anti-6His-d2) are prepared in an assay buffer.

-

Compound Plating: Serial dilutions of this compound are dispensed into a low-volume 384-well plate.

-

Protein Incubation: A solution containing tagged PD-1 and the donor-labeled antibody is added to the wells. After a brief incubation, a solution containing tagged PD-L1 and the acceptor-labeled antibody is added.

-

Reaction: The plate is incubated at room temperature in the dark to allow the binding reaction to reach equilibrium.

-

Signal Detection: The fluorescence is read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.

-

Data Analysis: The HTRF ratio (acceptor signal / donor signal) is calculated. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value is determined using non-linear regression.

Surface Plasmon Resonance (SPR) Blockade Assay

SPR provides real-time, label-free analysis of the binding kinetics and inhibition of the PD-1/PD-L1 interaction.

Methodology:

-

Chip Preparation: Human PD-1 protein is immobilized on a sensor chip (e.g., CM5 chip) using amine coupling.

-

Assay Setup: The SPR instrument is equilibrated with a running buffer (e.g., HBS-EP+).

-

Binding Analysis: A solution of human PD-L1 is injected over the sensor surface to measure its binding to the immobilized PD-1, establishing a baseline response.

-

Inhibition Assay: A series of solutions containing a fixed concentration of PD-L1 pre-incubated with varying concentrations of this compound are injected over the chip.

-

Regeneration: The sensor surface is regenerated between injections using a low pH solution (e.g., Glycine-HCl).

-

Data Analysis: The reduction in the binding response of PD-L1 to PD-1 in the presence of BMS-1166 is measured. The percentage of blockade is calculated, and the IC₅₀ value is determined.

T-Cell Activation Reporter Assay (NFAT-Luciferase)

This cell-based assay measures the ability of BMS-1166 to restore T-cell activation that is suppressed by the PD-1/PD-L1 interaction.

Methodology:

-

Cell Lines:

-

Effector Cells: Jurkat T-cells engineered to stably express human PD-1 and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element.

-

Target Cells: Antigen-presenting cells (APCs), such as CHO-K1 cells, engineered to express human PD-L1 and a T-cell receptor (TCR) activator.

-

-

Co-culture Setup: Target cells are plated in a 96-well plate. The following day, effector cells are added, along with serial dilutions of this compound.

-

Incubation: The co-culture is incubated for a period (e.g., 6-24 hours) to allow for T-cell activation and subsequent luciferase expression.

-

Lysis and Signal Detection: A luciferase detection reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal, which is proportional to T-cell activation, is plotted against the BMS-1166 concentration to determine the EC₅₀ value.

Caption: Workflow for a cell-based T-cell activation reporter assay.

Conclusion

This compound is a well-characterized small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint. Its multifaceted mechanism, involving both direct blockade of the protein-protein interaction and induction of PD-L1 dimerization leading to its intracellular retention and degradation, makes it a valuable tool for cancer immunology research. The standardized assays detailed in this guide provide a robust framework for evaluating its activity and for the discovery of novel immunomodulatory agents.

References

- 1. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of BMS-1166 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-1166 is a potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of BMS-1166 hydrochloride. It includes detailed experimental protocols for its synthesis and biological characterization, alongside a compilation of its quantitative data. Furthermore, this document employs visualizations to illustrate key signaling pathways and experimental workflows, offering a valuable resource for researchers in the fields of oncology, immunology, and medicinal chemistry.

Discovery and Lead Optimization

The discovery of BMS-1166 emerged from a focused effort to identify non-peptidic small molecules capable of disrupting the PD-1/PD-L1 interaction. Researchers at Bristol-Myers Squibb initiated this endeavor by screening compound libraries to find initial hits that could bind to PD-L1 and block its association with PD-1.

The foundational scaffold for this class of inhibitors is a biphenyl (B1667301) core. Through iterative cycles of structure-based design and chemical synthesis, this initial scaffold was optimized to enhance potency and improve physicochemical properties. This lead optimization process ultimately led to the identification of BMS-1166, a compound exhibiting high affinity for PD-L1 and potent inhibition of the PD-1/PD-L1 interaction.

Mechanism of Action

BMS-1166 employs a unique, multi-faceted mechanism of action to disrupt the PD-1/PD-L1 signaling axis.

2.1. Induction of PD-L1 Dimerization

Unlike therapeutic antibodies that sterically hinder the PD-1/PD-L1 interaction, BMS-1166 binds to a pocket on the surface of PD-L1. This binding event induces the dimerization of two PD-L1 molecules. The resulting PD-L1 dimer presents a conformation that physically occludes the binding site for PD-1, thereby preventing the engagement of the PD-1 receptor on T-cells and abrogating the downstream inhibitory signaling.

2.2. Inhibition of PD-L1 Glycosylation and Trafficking

Further studies have revealed a novel intracellular mechanism of action for BMS-1166. The compound has been shown to partially and specifically inhibit the N-linked glycosylation of PD-L1.[1][2][3] This interference with the glycosylation process leads to the retention of immature, under-glycosylated PD-L1 in the endoplasmic reticulum (ER), preventing its transport to the Golgi apparatus for further maturation and subsequent expression on the cell surface.[1][2][3] By reducing the amount of mature PD-L1 on the cell surface, BMS-1166 effectively diminishes the capacity of cancer cells to suppress the anti-tumor immune response.

Signaling Pathway Diagram

Quantitative Data

The biological activity of BMS-1166 has been characterized through various in vitro assays.

| Parameter | Value | Assay | Reference |

| IC50 (PD-1/PD-L1 Interaction) | 1.4 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [4][5] |

| EC50 (T-cell Activation) | 276 nM | Jurkat/CHO co-culture reporter assay | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and key biological assays for its characterization.

Synthesis of this compound

The synthesis of BMS-1166 is detailed in patent WO2015160641A2, where it is designated as Example 1166. The following is a representative synthetic scheme and procedure based on the information available.

Synthetic Scheme:

A multi-step synthesis is required, typically involving the coupling of key building blocks. The core structure, (3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl)methanol, is a key intermediate. The final product is assembled through a series of etherification and reductive amination reactions, followed by salt formation.

Detailed Protocol (Conceptual):

-

Step 1: Synthesis of (3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl)methanol. This intermediate is prepared via a Suzuki coupling between a boronic acid or ester derivative of 2,3-dihydro-1,4-benzodioxin and a suitably substituted methylphenyl methanol (B129727) derivative.

-

Step 2: Synthesis of the chloro-substituted aromatic core. This involves the preparation of a di-substituted chlorophenol derivative, which will be subsequently etherified.

-

Step 3: First Etherification. The chloro-substituted aromatic core is reacted with 3-cyanobenzyl bromide in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF) to form the cyanobenzyl ether.

-

Step 4: Second Etherification. The product from Step 3 is then reacted with the tosylate or mesylate of (3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl)methanol under similar basic conditions to form the diaryl ether linkage.

-

Step 5: Reductive Amination. The resulting aldehyde is reacted with (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid under reductive amination conditions (e.g., NaBH(OAc)3) to introduce the pyrrolidine (B122466) moiety.

-

Step 6: Hydrochloride Salt Formation. The final compound is treated with a solution of HCl in a suitable solvent (e.g., diethyl ether or dioxane) to precipitate BMS-1166 as its hydrochloride salt. The salt is then collected by filtration and dried.

Note: The exact, detailed, step-by-step procedure with specific reagents, conditions, and yields is proprietary and detailed within the aforementioned patent.

Biological Assays

This assay is used to determine the potency of BMS-1166 in disrupting the PD-1/PD-L1 interaction.

-

Principle: The assay measures the proximity of two molecules labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore. When in close proximity, excitation of the donor leads to fluorescence resonance energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength.

-

Materials:

-

Recombinant human PD-1 protein (e.g., His-tagged)

-

Recombinant human PD-L1 protein (e.g., Fc-tagged)

-

Anti-His antibody conjugated to a FRET donor

-

Anti-Fc antibody conjugated to a FRET acceptor

-

Assay buffer

-

This compound

-

384-well low-volume plates

-

-

Procedure:

-

Prepare a serial dilution of BMS-1166 in assay buffer.

-

In a 384-well plate, add the inhibitor dilutions.

-

Add the recombinant human PD-1 and PD-L1 proteins to the wells.

-

Add the FRET donor- and acceptor-conjugated antibodies.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for binding to reach equilibrium.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the inhibitor concentration to determine the IC50 value.

-

This method is used to confirm the induction of PD-L1 dimerization by BMS-1166.

-

Principle: NMR spectroscopy can detect changes in the size and conformation of a protein in solution. Dimerization of PD-L1 upon binding of BMS-1166 will lead to a significant increase in the molecular weight of the protein complex, which can be observed as line broadening in the NMR spectrum.

-

Materials:

-

15N-labeled recombinant human PD-L1 protein

-

NMR buffer (e.g., phosphate (B84403) buffer in D2O)

-

This compound

-

NMR spectrometer

-

-

Procedure:

-

Prepare a sample of 15N-labeled PD-L1 in NMR buffer.

-

Acquire a baseline 1H-15N HSQC spectrum of the apo-PD-L1.

-

Titrate the PD-L1 sample with increasing concentrations of BMS-1166.

-

Acquire a 1H-15N HSQC spectrum at each concentration point.

-

Analyze the spectra for changes in chemical shifts and signal line widths. Significant line broadening upon addition of BMS-1166 is indicative of dimerization.

-

This assay is used to investigate the effect of BMS-1166 on the glycosylation status of PD-L1.

-

Principle: Western blotting allows for the separation of proteins by molecular weight. Changes in the glycosylation state of PD-L1 will result in a shift in its apparent molecular weight on an SDS-PAGE gel.

-

Materials:

-

Cancer cell line expressing PD-L1 (e.g., PC9)

-

This compound

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PD-L1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture PD-L1 expressing cells and treat with BMS-1166 or a vehicle control for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with a primary antibody against PD-L1.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane and add a chemiluminescent substrate.

-

Image the blot to visualize the protein bands. A downward shift in the molecular weight of the PD-L1 band in the BMS-1166 treated sample compared to the control indicates inhibition of glycosylation.

-

Visualization of Workflows

HTRF Assay Workflow

Western Blot Workflow for Glycosylation Analysis

Conclusion

This compound represents a significant advancement in the development of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint. Its dual mechanism of action, involving both the induction of PD-L1 dimerization and the inhibition of its glycosylation and trafficking, distinguishes it from other immunotherapeutic agents. The data and protocols presented in this technical guide provide a comprehensive resource for researchers working to further understand the biology of the PD-1/PD-L1 pathway and to develop novel cancer immunotherapies.

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. HTRF Human PD1 / PDL1 Binding Kit, 500 Assay Points | Revvity [revvity.co.jp]

- 5. Identifying PD-1/PD-L1 Inhibitors with Surface Plasmon Resonance Technology [jove.com]

- 6. An optimized protocol for PD-L1 pathological assessment with patient sample deglycosylation to improve correlation with therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of BMS-1166 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1166 hydrochloride is a potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][2][3][4] Unlike monoclonal antibodies that target this pathway, small-molecule inhibitors like BMS-1166 offer potential advantages such as oral bioavailability, better tissue and tumor penetration, and a shorter half-life, which may lead to a more manageable toxicity profile.[][6] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, along with detailed methodologies for key experimental procedures.

Pharmacodynamics

The primary pharmacodynamic effect of BMS-1166 is the disruption of the PD-1/PD-L1 interaction, which leads to the restoration of T-cell activity against cancer cells.

Mechanism of Action

BMS-1166 exhibits a unique, multi-faceted mechanism of action:

-

Direct Inhibition of PD-1/PD-L1 Interaction: BMS-1166 binds to PD-L1 and induces its dimerization, thereby blocking its interaction with the PD-1 receptor on T-cells.[1][7][8]

-

Interference with PD-L1 Glycosylation and Trafficking: The compound specifically inhibits the partial N-glycosylation of human PD-L1.[][9] This leads to the retention of under-glycosylated PD-L1 in the endoplasmic reticulum (ER) and prevents its transport to the Golgi apparatus for maturation.[][6][10] The accumulation of immature PD-L1 in the ER ultimately reduces its expression on the cell surface.[6]

In Vitro Potency

BMS-1166 has demonstrated high potency in various in vitro assays.

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 1.4 nM | Cell-free | [1][2][4][10][11][12] |

| HTRF | IC50 | 1.6 nM | Cell-free | [1] |

| Jurkat/CHO Co-culture Reporter Assay | EC50 | 276 nM | Jurkat (PD-1), CHO (PD-L1) | [11] |

| Cytotoxicity (MDA-MB-231 cells) | IC50 | 28.77 µM | MDA-MB-231 | [6] |

| Cytotoxicity (generic cell lines) | EC50 | 40.5 µM | Not specified | [11] |

T-Cell Activation

By blocking the PD-1/PD-L1 checkpoint, BMS-1166 effectively restores T-cell function. In co-culture systems, BMS-1166 has been shown to:

-

Alleviate the inhibitory effect of soluble PD-L1 on T-cell receptor-mediated activation of T-lymphocytes.[4][11][13][14]

-

Reverse the suppression of T-cell activation induced by PD-L1-expressing cancer cells.[6][10]

-

Significantly reduce T-cell apoptosis in the presence of PD-L1-positive breast cancer cells.[6]

Pharmacokinetics

Detailed pharmacokinetic data for this compound in preclinical or clinical studies is not extensively available in the public domain. However, a study on a structurally similar analog, NP19, provides some insights into the potential pharmacokinetic profile of this class of compounds in male Sprague-Dawley rats.[1]

| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration |

| t1/2 (h) | Data not available | Data not available |

| Cmax (ng/mL) | Data not available | Data not available |

| AUC (ng*h/mL) | Data not available | Data not available |

| Clearance (mL/min/kg) | Data not available | Data not available |

| Volume of Distribution (L/kg) | Data not available | Data not available |

| Oral Bioavailability (%) | - | Low |

Note: The provided data is for an analog of BMS-1166 (NP19) and should be interpreted with caution as it may not be fully representative of this compound's pharmacokinetic properties.[1] The low oral bioavailability of the analog suggests that high doses may be required to achieve therapeutic concentrations.[1]

A study on a micellar formulation of BMS-1166 (BMS-T7) reported a release half-life of 48 hours for the formulation, which indicates the potential for sustained drug delivery.[6]

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction

This assay is used to quantify the inhibitory effect of BMS-1166 on the binding of PD-1 to PD-L1 in a cell-free system.

Materials:

-

Recombinant human PD-1 (e.g., with a 6xHis-tag)

-

Recombinant human PD-L1 (e.g., with an Fc-tag)

-

Anti-tag antibody conjugated to a donor fluorophore (e.g., Europium cryptate)

-

Anti-tag antibody conjugated to an acceptor fluorophore (e.g., d2)

-

This compound

-

Assay buffer

-

Low-volume 384-well microplates

Protocol:

-

Prepare serial dilutions of BMS-1166 in the assay buffer.

-

Dispense 80 nL of the compound dilutions or DMSO (vehicle control) into the wells of a 384-well plate.[7]

-

Add 4 µL of the tagged PD-1 protein solution to each well.[7]

-

Incubate for 30 minutes at room temperature in the dark.[7]

-

Add 4 µL of a pre-mixed solution containing the tagged PD-L1 protein and the HTRF detection reagents (donor and acceptor antibodies).[7]

-

Incubate for 30-60 minutes at room temperature.[7]

-

Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) using an HTRF-compatible plate reader.

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value of BMS-1166.

T-Cell Activation Assay (NFAT Reporter Assay in Jurkat Cells)

This cell-based assay measures the ability of BMS-1166 to restore T-cell activation in the presence of PD-L1.

Materials:

-

Jurkat T-cells stably expressing PD-1 and an NFAT-luciferase reporter gene.[3][15][16][17][18][19]

-

CHO cells stably expressing PD-L1 and a T-cell receptor (TCR) agonist.[11]

-

This compound

-

Cell culture medium

-

Luciferase assay reagent

-

White, clear-bottom 96-well plates

Protocol:

-

Seed the PD-L1-expressing cells (e.g., PC9/PD-L1) in a 96-well plate.

-

Treat the cells with various concentrations of BMS-1166 or DMSO for 17 hours.[15]

-

Add the Jurkat-PD-1/NFAT-luciferase reporter cells to the wells.

-

Co-culture the cells for 12 hours.[15]

-

Lyse the cells and add the luciferase substrate.

-

Measure the luminescence using a luminometer.

-

An increase in luminescence in the presence of BMS-1166 indicates a restoration of T-cell activation.

Visualizations

Signaling Pathway of PD-1/PD-L1 Inhibition by BMS-1166

Caption: Mechanism of BMS-1166 in blocking the PD-1/PD-L1 signaling pathway.

Experimental Workflow for In Vitro T-Cell Activation Assay

Caption: Workflow for assessing T-cell activation using a luciferase reporter assay.

Logical Relationship of BMS-1166's Cellular Effects

Caption: Interconnected cellular effects of BMS-1166 leading to T-cell activation.

References

- 1. BMS-1166 | PD-1/PD-L1 | CAS 1818314-88-3 | Buy BMS-1166 from Supplier InvivoChem [invivochem.com]

- 2. revvity.com [revvity.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. selleckchem.com [selleckchem.com]

- 6. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. BMS-1166 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Identifying PD-1/PD-L1 Inhibitors with Surface Plasmon Resonance Technology [jove.com]

- 10. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. oncotarget.com [oncotarget.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. promega.com [promega.com]

An In-depth Technical Guide to BMS-1166 Hydrochloride for Cancer Immunotherapy Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of BMS-1166 hydrochloride, a potent small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its mechanism of action, quantitative data from key experiments, and methodologies for its evaluation in cancer immunotherapy research.

Core Concepts and Mechanism of Action

BMS-1166 is a small-molecule inhibitor that disrupts the interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][2] Unlike monoclonal antibodies, small-molecule inhibitors like BMS-1166 offer potential advantages such as oral bioavailability, improved tumor penetration, and lower manufacturing costs.[3][]

The primary mechanism of action of BMS-1166 involves direct binding to PD-L1, which induces its dimerization and sterically hinders its interaction with the PD-1 receptor on T-cells.[5][6] This blockade of the PD-1/PD-L1 axis abrogates the inhibitory signal, thereby restoring T-cell activation and enhancing the anti-tumor immune response.[2][7]

A unique aspect of BMS-1166's mechanism is its ability to interfere with the post-translational modification of PD-L1. Specifically, it has been shown to inhibit the glycosylation of PD-L1 and block its export from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][][8] This leads to the accumulation of under-glycosylated PD-L1 in the ER, preventing its transport to the cell surface where it would otherwise engage with PD-1.[1][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-1166 from various in vitro assays.

Table 1: In Vitro Efficacy of BMS-1166

| Assay Type | System | Endpoint | IC50 (nM) | Reference |

| Homogenous Time-Resolved Fluorescence (HTRF) | Cell-free | PD-1/PD-L1 Interaction | 1.4 | [1][6][9] |

| Surface Plasmon Resonance (SPR) | Cell-free | PD-1/PD-L1 Blockade | 85.4 | [10] |

| Cell-Based Assay | Jurkat/CHO-K1 co-culture | PD-1/PD-L1 Blockade | 276 | [11] |

Table 2: Binding Affinity of BMS-1166

| Assay Type | Target Protein | KD (nM) | Reference |

| Surface Plasmon Resonance (SPR) | Human PD-L1 | 5.7 | [12] |

Table 3: Cytotoxicity of BMS-1166

| Cell Line(s) | Endpoint | EC50 (µM) | Reference |

| Jurkat | Cell Viability | 40.5 | [2] |

| MDA-MB-231 | Cell Viability | 28.77 | [3] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of BMS-1166.

PD-1/PD-L1 Blockade Bioassay (Luciferase Reporter Assay)

This assay quantitatively measures the ability of BMS-1166 to disrupt the PD-1/PD-L1 interaction in a cell-based system.

-

Cell Lines:

-

Protocol:

-

Seed the PD-L1 expressing cells in a 96-well plate and culture overnight.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted BMS-1166 and control compounds to the respective wells.

-

Add the PD-1 effector cells to the wells.[14]

-

Incubate the co-culture at 37°C in a 5% CO2 incubator for 6 hours.[14]

-

Equilibrate the plate to room temperature.

-

Add a luminescence detection reagent to each well and incubate in the dark.[14]

-

Measure luminescence using a luminometer.

-

Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.[14]

-

Surface Plasmon Resonance (SPR) for Binding Kinetics and Blockade

SPR is used to measure the binding affinity of BMS-1166 to PD-L1 and its ability to block the PD-1/PD-L1 interaction in real-time.

-

Instrumentation: A surface plasmon resonance instrument (e.g., Biacore).

-

Protocol for Blockade Assay:

-

Immobilize recombinant human PD-1 onto a sensor chip surface via amine coupling.[10][11]

-

Prepare a solution of recombinant human PD-L1 (e.g., 20 nM) and a serial dilution of BMS-1166 (e.g., 0 to 3125 nM).[10]

-

Inject the mixture of PD-L1 and BMS-1166 over the PD-1 functionalized sensor surface.

-

Monitor the binding response in real-time to determine the level of PD-1/PD-L1 interaction.

-

Calculate the percentage of blockade at each concentration of BMS-1166 and determine the IC50 value.[10]

-

PD-L1 Glycosylation Analysis

This set of experiments investigates the effect of BMS-1166 on the glycosylation status of PD-L1.

-

Cell Line: A human cancer cell line endogenously or exogenously expressing PD-L1 (e.g., PC9/PD-L1).[1]

-

Protocol:

-

Treat the PD-L1 expressing cells with BMS-1166 (e.g., 10 µM) or a control vehicle (e.g., DMSO) for a specified time (e.g., 17 hours).[15]

-

As a positive control for glycosylation inhibition, treat a separate set of cells with tunicamycin.[15]

-

Lyse the cells and collect the total protein.

-

For deglycosylation, treat a portion of the lysate with PNGase F.[15]

-

Separate the proteins by SDS-PAGE and perform a Western blot using an anti-PD-L1 antibody.

-

Analyze the band shifts to determine changes in the glycosylation status of PD-L1. A lower molecular weight band indicates a less glycosylated form.[1]

-

In Vivo Efficacy Studies in Animal Models

While BMS-1166 is specific for human PD-L1, limiting its use in standard murine models, studies with analogs or in humanized mouse models can be conducted.[3]

-

Animal Model: Humanized mice (e.g., NOG mice) engrafted with human immune cells and a human tumor cell line.[16]

-

Protocol Outline:

-

Implant human tumor cells into the humanized mice.

-

Once tumors are established, randomize mice into treatment and vehicle control groups.[17]

-

Administer BMS-1166 or its analog orally or via another appropriate route at various dose levels (e.g., 25, 50, 100 mg/kg) daily.[18]

-

At the end of the study, excise tumors and perform immunological analysis of the tumor microenvironment and peripheral immune cells (e.g., by flow cytometry or immunohistochemistry).

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: PD-1/PD-L1 signaling pathway and points of intervention by BMS-1166.

Caption: A typical experimental workflow for the evaluation of BMS-1166.

References

- 1. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. oncotarget.com [oncotarget.com]

- 8. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. immune-system-research.com [immune-system-research.com]

- 10. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. bbf.uns.edu.ar [bbf.uns.edu.ar]

- 18. BMS-1166 | PD-1/PD-L1 | CAS 1818314-88-3 | Buy BMS-1166 from Supplier InvivoChem [invivochem.com]

- 19. assets.ctfassets.net [assets.ctfassets.net]

Introduction: The PD-1/PD-L1 Axis and Small Molecule Inhibition

An In-depth Technical Guide to BMS-1166-Induced PD-L1 Dimerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which the small molecule inhibitor BMS-1166 induces the dimerization of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. The content herein details the structural basis of this interaction, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the involved pathways and workflows.

The interaction between the Programmed Death-1 (PD-1) receptor, expressed on activated T-cells, and its ligand, PD-L1, expressed on tumor cells and other cells in the tumor microenvironment, serves as a critical immune checkpoint.[1] This interaction transmits an inhibitory signal into the T-cell, leading to its exhaustion and allowing cancer cells to evade immune surveillance.[1] While monoclonal antibodies targeting this axis have revolutionized cancer therapy, small molecule inhibitors like BMS-1166 offer potential advantages such as oral bioavailability, better tumor penetration, and lower costs.[2][3] BMS-1166 is a potent inhibitor that disrupts the PD-1/PD-L1 interaction not by binding to the PD-1 receptor, but by directly targeting PD-L1.[1][4]

Core Mechanism: Forced Dimerization of PD-L1

The primary mechanism of action for BMS-1166 is the induction of PD-L1 homodimerization.[1][5] Structural and biochemical studies have elucidated that a single BMS-1166 molecule binds at the interface of two PD-L1 molecules, effectively acting as a "molecular glue."[1][6]

Structural Insights: X-ray crystallography studies have revealed that BMS-1166 settles into a deep, cylindrical hydrophobic tunnel formed at the interface of two PD-L1 monomers.[1] This binding site significantly overlaps with the surface on PD-L1 that is required for binding to PD-1.[6][7] The formation of the BMS-1166-stabilized PD-L1 dimer sterically occludes this PD-1 binding site, thus preventing the formation of the PD-1/PD-L1 complex and blocking the inhibitory signal.[6]

The binding of BMS-1166 induces a conformational change in PD-L1, specifically a rotation of the Tyr56 sidechain by approximately 40 degrees, which transforms a deep pocket into the tunnel that accommodates the inhibitor.[1][8] The stability of this induced dimer is driven by extensive non-polar interactions between BMS-1166 and key hydrophobic residues from both PD-L1 protomers, including Ile54, Tyr56, Met115, Ala121, and Tyr123.[9] Molecular dynamics simulations suggest a model where BMS-1166 first transiently binds to one PD-L1 monomer, and this preformed complex then recruits a second PD-L1 molecule to form the stable dimer.[1][9]

A Secondary Mechanism: Impairment of PD-L1 Glycosylation and Trafficking

In addition to direct steric hindrance, a distinct cellular mechanism has been proposed. Studies have shown that BMS-1166 treatment leads to the accumulation of an under-glycosylated form of PD-L1 in the endoplasmic reticulum (ER).[8][10][11] N-linked glycosylation is crucial for the proper folding, stability, and transport of PD-L1 to the cell surface, as well as for its interaction with PD-1.[8]

By binding to newly synthesized PD-L1 in the ER, BMS-1166 is thought to induce a dimeric conformation that may be recognized as misfolded by the cell's quality control machinery.[12] This prevents the export of PD-L1 from the ER to the Golgi apparatus, where further glycosylation and maturation would occur.[10][] Consequently, the transport of functional PD-L1 to the cell surface is inhibited, leading to a reduction in its availability to engage with PD-1 on T-cells.[10][12] This effectively abrogates PD-L1 function through a mechanism of intracellular retention and degradation.[11]

Quantitative Data Summary

The potency of BMS-1166 has been evaluated across various biochemical and cell-based assays. The data highlights its high-affinity binding to PD-L1 and effective disruption of the PD-1/PD-L1 interaction.

| Parameter | Assay Type | Value | Reference(s) |

| IC₅₀ | Homogeneous Time-ResolvedFluorescence (HTRF) | 1.4 nM | [2][3][5][10] |

| IC₅₀ | Surface Plasmon Resonance (SPR) | 85.4 nM | [14] |

| KD | Surface Plasmon Resonance (SPR) | 5.7 nM | [15] |

| KD | Not Specified | ~27 nM | [16] |

Key Experimental Protocols

The elucidation of BMS-1166's mechanism of action has relied on a combination of structural biology, biophysical, and cell-based experimental techniques.

X-ray Crystallography

-

Objective: To determine the three-dimensional structure of BMS-1166 in complex with PD-L1.

-

Methodology:

-

Protein Expression and Purification: The extracellular domain of human PD-L1 is expressed (e.g., in E. coli or mammalian cells) and purified using chromatography techniques.[6]

-

Complex Formation: Purified PD-L1 is incubated with a molar excess of BMS-1166 to ensure complex formation.

-

Crystallization: The PD-L1/BMS-1166 complex is subjected to crystallization screening using vapor diffusion methods (hanging or sitting drop) under various buffer, pH, and precipitant conditions.[1]

-

Data Collection and Structure Solution: Crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source. The resulting diffraction data is processed to solve the phase problem and build an atomic model of the complex, revealing the precise binding interactions.[1][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm direct binding to PD-L1, demonstrate PD-L1 dimerization in solution, and show dissociation of the PD-1/PD-L1 complex.

-

Methodology:

-

Protein Labeling: ¹⁵N-labeled PD-L1 or PD-1 is produced by growing expression cultures in ¹⁵N-enriched minimal media.

-

Titration Experiments: Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of the ¹⁵N-labeled protein are acquired alone and after the addition of unlabeled BMS-1166.[1] Significant chemical shift perturbations or line broadening of specific amino acid residues indicate direct binding and can map the interaction surface.[6] An increase in molecular weight upon compound addition, indicated by linewidth broadening, provides evidence of dimerization in solution.[1]

-

Antagonist Induced Dissociation Assay (AIDA): A spectrum of ¹⁵N-labeled PD-1 in complex with unlabeled PD-L1 is recorded. BMS-1166 is then added, and a new spectrum is acquired. The reappearance of signals corresponding to free ¹⁵N-PD-1 demonstrates the compound's ability to dissociate the preformed protein-protein complex.[1]

-

Surface Plasmon Resonance (SPR)

-

Objective: To measure the binding kinetics (kₐ, kd) and affinity (KD) of BMS-1166 to PD-L1 and to determine its inhibitory concentration (IC₅₀) for the PD-1/PD-L1 interaction.

-

Methodology:

-

Chip Preparation: Recombinant human PD-1 is immobilized onto the surface of an SPR sensor chip (e.g., a CM5 chip via amine coupling).[14][17]

-

Binding and Inhibition Assay:

-

A solution containing a fixed concentration of recombinant human PD-L1 is mixed with varying concentrations of BMS-1166.

-

These mixtures are flowed over the PD-1-functionalized chip surface.

-

The binding of PD-L1 to the immobilized PD-1 is measured in real-time as a change in the refractive index (measured in Response Units, RU).

-

The inhibitory effect of BMS-1166 is quantified by the reduction in the binding signal of PD-L1. IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[14][18]

-

-

T-Cell Activation Reporter Assay

-

Objective: To assess the functional ability of BMS-1166 to restore T-cell signaling that has been suppressed by the PD-1/PD-L1 interaction.

-

Methodology:

-

Cell Lines:

-

Effector Cells (ECs): A Jurkat T-cell line engineered to stably express PD-1 and contain a reporter gene (e.g., luciferase) under the control of an NFAT (Nuclear Factor of Activated T-cells) response element.[1]

-

Antigen-Presenting Cells (APCs): A cell line (e.g., CHO or PC9) engineered to express both a T-cell receptor (TCR) agonist and human PD-L1.[1][10]

-

-

Co-culture: The effector cells and antigen-presenting cells are co-cultured in the presence of varying concentrations of BMS-1166.

-

Readout: In the absence of an inhibitor, PD-L1 on APCs binds to PD-1 on ECs, inhibiting TCR signaling and suppressing reporter gene expression. BMS-1166 blocks this interaction, restoring TCR signaling and leading to a dose-dependent increase in luciferase activity, which is measured using a luminometer.[1][8]

-

Conclusion

BMS-1166 represents a class of small molecule inhibitors that function through a novel mechanism of inducing PD-L1 dimerization. By binding to a hydrophobic tunnel at the interface of two PD-L1 molecules, it sterically blocks the interaction with PD-1. Furthermore, it may disrupt PD-L1 function by interfering with its post-translational modification and cellular trafficking. The detailed understanding of this dual mechanism, supported by robust quantitative and structural data, provides a strong foundation for the rational design and development of next-generation, orally bioavailable immune checkpoint inhibitors.

References

- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. selleckchem.com [selleckchem.com]

- 4. oncotarget.com [oncotarget.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. oncotarget.com [oncotarget.com]

- 7. scispace.com [scispace.com]

- 8. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 9. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identifying PD-1/PD-L1 Inhibitors with Surface Plasmon Resonance Technology - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of BMS-1166 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of BMS-1166 hydrochloride, a potent small-molecule inhibitor of the programmed death-ligand 1 (PD-L1). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer immunotherapy research. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Core Efficacy and Binding Affinity

This compound is a potent inhibitor of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway that tumor cells exploit to evade the host immune system. By blocking this interaction, BMS-1166 restores T-cell function and enhances anti-tumor immunity.[1]

Quantitative Efficacy Data

The in vitro potency of BMS-1166 has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Assay Type | Endpoint | IC50 (nM) | Reference Compound(s) |

| Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | PD-1/PD-L1 Interaction | 1.4 | - |

| Cell-Based Assay (Jurkat/CHO-K1 co-culture) | Luciferase Reporter Activity | 3.8 | BMS-1166 (1.4) |

| T-Cell Activation Assay (Human PBMCs) | IL-2 Production | 79.1 | BMS-103 (79.1) |

Table 1: In Vitro Efficacy of this compound.[2][3][4][5][6][7]

| Assay Type | Target Protein | K D (nM) | Reference Compound |

| Surface Plasmon Resonance (SPR) | Human PD-L1 | 5.7 | BMS-1166 (5.7 x 10⁻⁹ M) |

Table 2: Binding Affinity of this compound.[6]

Mechanism of Action

BMS-1166 exhibits a dual mechanism of action to disrupt the PD-1/PD-L1 signaling pathway.

-

Direct Inhibition of PD-1/PD-L1 Interaction: BMS-1166 binds to PD-L1, inducing its dimerization and sterically hindering its interaction with the PD-1 receptor on T-cells.[2][4] This blockade removes the inhibitory signal, thereby restoring T-cell activation.[2][3]

-

Inhibition of PD-L1 Glycosylation and Trafficking: A unique aspect of BMS-1166's mechanism is its ability to interfere with the post-translational modification of PD-L1.[8][9] It prevents the proper glycosylation and maturation of PD-L1 by blocking its export from the endoplasmic reticulum (ER) to the Golgi apparatus.[8][9][10][] This leads to the accumulation of under-glycosylated PD-L1 in the ER, rendering it non-functional and unable to engage with PD-1.[9]

Signaling Pathway Diagram

Caption: BMS-1166 Mechanism of Action.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of the reported findings.

Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay quantitatively measures the ability of BMS-1166 to disrupt the interaction between PD-1 and PD-L1.

Materials:

-

Recombinant human PD-1 protein

-

Recombinant human PD-L1 protein

-

HTRF detection reagents (e.g., terbium-cryptate labeled anti-tag antibody and d2-labeled corresponding tag)

-

This compound

-

Assay buffer

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the diluted BMS-1166 or vehicle control to the wells of a 384-well plate.

-

Add the recombinant human PD-1 and PD-L1 proteins to the wells.

-

Add the HTRF detection reagents.

-

Incubate the plate at room temperature for the recommended time, protected from light.

-

Measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.

-

Calculate the ratio of the two emission signals and determine the IC50 value by fitting the data to a four-parameter logistic curve.

T-Cell Activation/Reporter Assay (Co-culture)

This cell-based assay assesses the functional consequence of PD-1/PD-L1 blockade by measuring the restoration of T-cell activation.[12]

Cell Lines:

-

Effector Cells (ECs): Jurkat T-cells engineered to express human PD-1 and an NFAT-luciferase reporter construct.[12]

-

Antigen-Presenting Cells (aAPCs): CHO-K1 cells engineered to express a T-cell receptor (TCR) agonist and human PD-L1.[12]

Procedure:

-

Seed the aAPCs (CHO-K1/PD-L1) in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted BMS-1166 or vehicle control to the wells containing the aAPCs.

-

Add the ECs (Jurkat/PD-1/NFAT-luc) to the wells.

-

Co-culture the cells for 6 hours at 37°C in a 5% CO2 incubator.[6]

-

After incubation, add a luciferase detection reagent to each well.[6]

-

Measure the luminescence using a luminometer.

-

The increase in luciferase activity corresponds to the restoration of T-cell activation. Calculate the EC50 value based on the dose-response curve.

Western Blotting for PD-L1 Glycosylation

This protocol is used to analyze the effect of BMS-1166 on the glycosylation status of PD-L1.[9]

Procedure:

-

Culture PD-L1 expressing cells (e.g., PC9/PD-L1) in the presence of varying concentrations of BMS-1166 for a specified duration (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for PD-L1.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The appearance of lower molecular weight bands of PD-L1 in BMS-1166-treated cells indicates impaired glycosylation.

Experimental Workflow Diagram

Caption: In Vitro Evaluation Workflow.

Conclusion

This compound is a potent small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint with a well-defined in vitro efficacy profile. Its dual mechanism of action, involving both direct blockade of the PD-1/PD-L1 interaction and disruption of PD-L1 maturation, makes it a compelling candidate for further investigation in cancer immunotherapy. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field.

References

- 1. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 12. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Assay Protocols for the Characterization of BMS-1166 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1166 hydrochloride is a potent small molecule inhibitor of the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction.[1][2] This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host's immune system. By blocking the PD-1/PD-L1 pathway, BMS-1166 restores T-cell activation and enhances anti-tumor immunity.[1][3] this compound induces the dimerization of PD-L1, effectively preventing its binding to PD-1.[1][2] Additionally, a secondary mechanism of action has been identified where BMS-1166 inhibits the glycosylation of PD-L1, leading to its retention in the endoplasmic reticulum and subsequent functional inactivation.[4][5]

These application notes provide a comprehensive overview of the in vitro assays used to characterize the activity of this compound, including detailed experimental protocols for key methodologies.

Quantitative Data Summary

The following table summarizes the in vitro potency of BMS-1166 as determined by various assay methodologies.

| Assay Type | Description | Cell Line/System | IC50 / EC50 | Reference |

| HTRF Binding Assay | Measures direct inhibition of PD-1/PD-L1 protein-protein interaction. | Recombinant Proteins | 1.4 nM | [1][6] |

| Cell-Based Reporter Assay | Measures the restoration of T-cell activation in a co-culture system. | Jurkat/PD-1 and CHO/PD-L1 | 276 nM | [6] |

| Surface Plasmon Resonance (SPR) | Biophysical measurement of the inhibition of PD-1/PD-L1 binding. | Recombinant Proteins | 85.4 nM | [7] |

Signaling Pathway and Mechanism of Action

This compound exhibits a dual mechanism of action to disrupt the PD-1/PD-L1 signaling pathway.

Caption: Dual mechanism of BMS-1166 action.

Experimental Workflow

A typical in vitro experimental workflow for characterizing a PD-1/PD-L1 inhibitor like this compound is outlined below.

Caption: Workflow for inhibitor characterization.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This assay quantitatively measures the ability of this compound to disrupt the interaction between recombinant PD-1 and PD-L1 proteins.

Materials:

-

Recombinant Human PD-1 protein (e.g., with a His-tag)

-

Recombinant Human PD-L1 protein (e.g., with an Fc-tag)

-

Anti-His-tag antibody labeled with HTRF donor fluorophore (e.g., Europium cryptate)

-

Anti-Fc-tag antibody labeled with HTRF acceptor fluorophore (e.g., d2)

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

This compound

-

Low-volume 384-well white plates

-

HTRF-compatible plate reader

Protocol:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the this compound dilutions. Include wells for no-inhibitor (positive control) and no-protein (negative control) controls.

-

Add the tagged PD-1 and PD-L1 proteins to each well at a final concentration optimized for the assay.

-

Add the HTRF detection reagents (donor and acceptor antibodies) to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.

-

Calculate the HTRF ratio and determine the IC50 value by fitting the data to a dose-response curve. A decrease in the HTRF signal indicates inhibition of the PD-1/PD-L1 interaction.

Cell-Based Jurkat/NFAT-Luciferase Reporter Assay

This co-culture assay assesses the functional ability of this compound to restore T-cell activation.

Materials:

-

Jurkat T-cells stably expressing human PD-1 and an NFAT-luciferase reporter construct.

-

A target cell line expressing human PD-L1 (e.g., CHO or a cancer cell line like PC9).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound.

-

White, clear-bottom 96-well microplates.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Seed the PD-L1 expressing target cells in a 96-well plate and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Add the diluted this compound to the wells containing the target cells. Include a vehicle control (e.g., DMSO).

-

Add the Jurkat-PD-1/NFAT-luciferase reporter T-cells to the wells.

-

Co-culture the cells for 6-24 hours at 37°C in a 5% CO2 incubator.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the EC50 value by plotting the luminescence signal against the log of the inhibitor concentration. An increase in luminescence indicates restored T-cell activation.

Western Blot Analysis of PD-L1 Glycosylation

This protocol is used to investigate the effect of this compound on the glycosylation status of PD-L1.

Materials:

-

A cell line endogenously expressing or overexpressing PD-L1.

-

This compound.

-

Tunicamycin (as a positive control for glycosylation inhibition).

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

PNGase F enzyme.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody against PD-L1.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Treat the PD-L1 expressing cells with this compound or Tunicamycin for a specified time (e.g., 17 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

For PNGase F treatment, incubate a portion of the cell lysate with the enzyme according to the manufacturer's protocol to remove N-linked glycans.

-

Separate the proteins by SDS-PAGE. Note that glycosylated PD-L1 runs at a higher molecular weight (around 40-60 kDa) than its predicted size.[6]

-

Transfer the proteins to a membrane.

-

Block the membrane and then incubate with the primary anti-PD-L1 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. A shift to a lower molecular weight band upon treatment with this compound, similar to the effect of Tunicamycin or PNGase F, indicates inhibition of glycosylation.

Surface Plasmon Resonance (SPR) Based PD-1/PD-L1 Blockade Assay

SPR provides a label-free, real-time analysis of the binding kinetics and inhibition of the PD-1/PD-L1 interaction.

Materials:

-

SPR instrument and sensor chips (e.g., CM5).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Recombinant human PD-1 protein.

-

Recombinant human PD-L1 protein.

-

Running buffer (e.g., HBS-EP+).

-

This compound.

Protocol:

-

Immobilize the PD-1 protein onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared without the protein.

-

Prepare a series of solutions containing a constant concentration of PD-L1 pre-incubated with varying concentrations of this compound.

-

Inject the PD-L1/BMS-1166 hydrochloride mixtures sequentially over the PD-1 immobilized surface and the reference cell.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between each injection cycle using a suitable regeneration solution (e.g., a low pH buffer).

-

Analyze the data to determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

References

- 1. revvity.com [revvity.com]

- 2. benchchem.com [benchchem.com]

- 3. The Immunostimulative Effect and Mechanisms of a Novel Mouse Anti-Human PD-1 Monoclonal Antibody on Jurkat Lymphocytic Cells Cocultured with Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identifying PD-1/PD-L1 Inhibitors with Surface Plasmon Resonance Technology [jove.com]

- 6. docs.abcam.com [docs.abcam.com]

- 7. researchgate.net [researchgate.net]

Application Notes: Preparation of BMS-1166 Hydrochloride Stock Solution

Introduction

BMS-1166 hydrochloride is a potent and selective small-molecule inhibitor of the programmed cell death 1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction.[1][2][3] It functions as an immune checkpoint inhibitor by inducing the dimerization of PD-L1 and blocking its interaction with the PD-1 receptor, which helps to restore T-cell activation and enhance anti-tumor immune responses.[1][4] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy in cancer immunology research. These application notes provide a detailed protocol for the preparation, handling, and storage of this compound stock solutions for in vitro research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is essential for accurate stock solution preparation and experimental design.

| Property | Value | References |

| Formal Name | (4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxy-D-proline, monohydrochloride | [3] |

| Molecular Formula | C₃₆H₃₃ClN₂O₇ • HCl | [3] |

| Molecular Weight | 677.57 g/mol | [5] |

| CAS Number | 2113650-05-6 | [3][5] |

| Appearance | White to off-white solid powder | [6] |

| Purity | ≥98% | [3][7] |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL or 125 mg/mL)[2][8], Insoluble in water[2] | |

| IC₅₀ | 1.4 nM for PD-1/PD-L1 interaction | [1][3][8] |

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous or fresh, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber, or foil-wrapped microcentrifuge tubes or vials

-

Calibrated pipettes and sterile, filter-equipped tips

-

Analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional, for aiding dissolution)

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling the compound.

Procedure:

-

Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.78 mg of the compound.

-

Calculation:

-

Desired Volume (L) x Desired Molarity (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

-

0.001 L x 0.010 mol/L x 677.57 g/mol = 0.00678 g = 6.78 mg

-

-

-

Dissolution: Add the appropriate volume of fresh, high-purity DMSO to the weighed powder. For the example above, add 1 mL of DMSO.

-

Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming or brief sonication in an ultrasonic bath can be used to facilitate the process.[8] Visually inspect the solution against a light source to ensure there are no visible particulates.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber vials.[1][8]

-

Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.

Storage and Stability

Proper storage is crucial for maintaining the integrity and activity of the this compound stock solution.

-

Long-term Storage: Store aliquots at -80°C for up to 1-2 years.[1][2]

-

Short-term Storage: For frequent use, aliquots can be stored at -20°C for up to 1 month.[2][8]

-

Powder Form: The solid powder can be stored at -20°C for up to 3 years.[8]

Before use, thaw a single aliquot at room temperature and mix gently before further dilution into aqueous media for your experiments. Avoid storing diluted aqueous solutions for extended periods.

Mechanism of Action Visualization

This compound inhibits the PD-1/PD-L1 immune checkpoint pathway. This pathway is a key regulator of T-cell activation. The following diagram illustrates how BMS-1166 blocks this interaction.

Caption: PD-1/PD-L1 signaling pathway and inhibition by BMS-1166.

Experimental Workflow

The diagram below outlines the logical workflow for preparing and using the this compound stock solution in a typical cell-based assay.

Caption: Workflow for this compound stock preparation and use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. BMS-1166 | PD-1/PD-L1 | CAS 1818314-88-3 | Buy BMS-1166 from Supplier InvivoChem [invivochem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

BMS-1166 hydrochloride solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1166 is a potent small molecule inhibitor of the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein.[1][2] By inducing the dimerization of PD-L1 and blocking its interaction with the programmed cell death protein 1 (PD-1), BMS-1166 effectively antagonizes the inhibitory signal, leading to the restoration of T-cell activation.[1] Furthermore, emerging evidence suggests a multi-faceted mechanism of action, including the inhibition of PD-L1 glycosylation and its transport from the endoplasmic reticulum, further impeding its function.[3][4][] These application notes provide detailed information on the solubility of BMS-1166 hydrochloride in various solvents, protocols for its use in common experimental settings, and an overview of its mechanism of action.

Data Presentation: Solubility of BMS-1166 and its Hydrochloride Salt

The solubility of BMS-1166 and its hydrochloride salt is crucial for the design and execution of both in vitro and in vivo experiments. The following tables summarize the available quantitative data. It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[1][2] For aqueous solutions for in vivo use, co-solvents are necessary.

| Compound | Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| BMS-1166 | DMSO | 125 | 194.97 | Ultrasonic assistance may be required.[1] |

| BMS-1166 | DMSO | 100 | 155.97 | --- |

| BMS-1166 | Ethanol | 13 | --- | --- |

| BMS-1166 | Water | Insoluble | --- | --- |

| Compound | Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| This compound | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 3.69 | Clear solution.[6] |

| BMS-1166 | 10% DMSO + 90% Corn Oil | ≥ 2.08 | 3.24 | Clear solution.[7] |

| BMS-1166 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 | 6.24 | Sonication is recommended.[8] |

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 10 µL of DMSO to 1 mg of this compound). Note that different suppliers report varying maximum solubilities; starting with a slightly lower concentration may be prudent to ensure complete dissolution.[1][2]

-

Vortex the solution vigorously until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]

-

Store the stock solution at -20°C or -80°C for long-term storage.[6] Avoid repeated freeze-thaw cycles.

In Vitro Cell-Based Assay Protocol

Objective: To evaluate the effect of this compound on cancer cell lines in a proliferation assay.

Materials:

-

Cancer cell line of interest (e.g., SW480 colorectal cancer cells)[9]

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 100 mM in DMSO)

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

Plate reader

Protocol:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound from the stock solution in a complete cell culture medium. The final concentration of DMSO should be kept constant across all wells and should not exceed a level toxic to the cells (typically <0.5%).

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

BMS-1166 Mechanism of Action